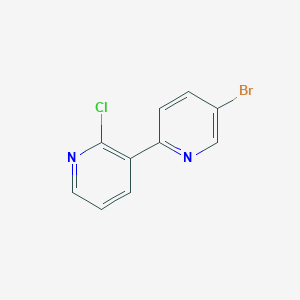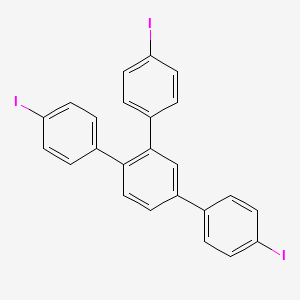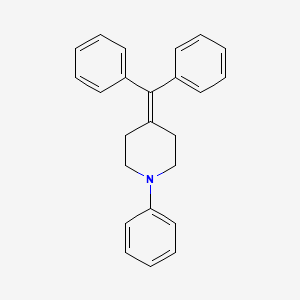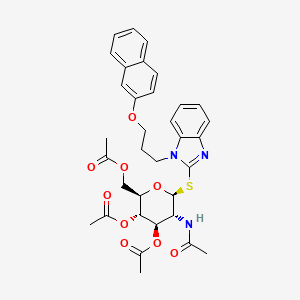![molecular formula C11H15NOS B12619493 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde CAS No. 919291-37-5](/img/structure/B12619493.png)
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a sulfanyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde typically involves the introduction of the sulfanyl group and the aldehyde group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with 2,2-dimethylpropane-1-thiol in the presence of a base to form 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine. This intermediate is then oxidized to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carboxylic acid.
Reduction: 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: Similar structure but lacks the sulfanyl group.
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine: Lacks the aldehyde group.
Uniqueness
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde is unique due to the presence of both the sulfanyl and aldehyde groups on the pyridine ring
Properties
CAS No. |
919291-37-5 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylsulfanyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-7H,8H2,1-3H3 |
InChI Key |
VFPYPFSSRVNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)







